molecular formula C19H17NO5 B4135887 2-[(3-Methyl-1-oxo-isochroman-3-carbonyl)-amino]-benzoic acid methyl ester

2-[(3-Methyl-1-oxo-isochroman-3-carbonyl)-amino]-benzoic acid methyl ester

Cat. No.: B4135887
M. Wt: 339.3 g/mol
InChI Key: KSUHDLSORFHOHX-UHFFFAOYSA-N
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Description

“2-[(3-Methyl-1-oxo-isochroman-3-carbonyl)-amino]-benzoic acid methyl ester” is a synthetic benzoic acid derivative characterized by a methyl ester group at the carboxylic acid position and an amide-linked 3-methyl-1-oxo-isochroman-3-carbonyl substituent at the ortho position of the benzene ring. This structural motif confers unique physicochemical properties, such as increased lipophilicity due to the fused isochroman ring system, which may enhance membrane permeability compared to simpler benzoic acid derivatives.

Properties

IUPAC Name

methyl 2-[(3-methyl-1-oxo-4H-isochromene-3-carbonyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5/c1-19(11-12-7-3-4-8-13(12)17(22)25-19)18(23)20-15-10-6-5-9-14(15)16(21)24-2/h3-10H,11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSUHDLSORFHOHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC=CC=C2C(=O)O1)C(=O)NC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Methyl-1-oxo-isochroman-3-carbonyl)-amino]-benzoic acid methyl ester typically involves the condensation of 3-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl carbonyl chloride with methyl 2-aminobenzoate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(3-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-{[(3-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[(3-Methyl-1-oxo-isochroman-3-carbonyl)-amino]-benzoic acid methyl ester exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison:

Structural and Physicochemical Properties

Compound Name Substituent(s) Molecular Weight (g/mol) Key Features
2-[(3-Methyl-1-oxo-isochroman-3-carbonyl)-amino]-benzoic acid methyl ester 3-Methyl-1-oxo-isochroman-3-carbonyl amide ~353.36* Isochroman ring enhances rigidity and lipophilicity; potential for CNS activity.
2-Acetylamino-benzoic acid methyl ester (Av7, ) Acetylamino ~193.18 Simple acetyl group; moderate polarity; antitumor activity against AGS, HepG2, and A549 cells .
2-[2’-(2’’-Hydroxy-2’’-methyl-propionylamino)-benzoylamino]-benzoic acid methyl ester (Av9, ) Hydroxy-methyl-propionylamino benzoylamino ~370.38* Branched hydroxyalkyl chain improves solubility; stronger antitumor activity than Av7 .
Tribenuron methyl () Sulfonylurea-triazine ~395.41 Herbicidal activity; sulfonylurea group enables enzyme inhibition in plants.

*Note: Molecular weights estimated using standard atomic masses.

Research Implications and Gaps

While the target compound shares structural motifs with bioactive analogs, its unique isochroman-derived substituent warrants further investigation into:

Antitumor Efficacy : Direct comparison with Av7/Av9 in cell-based assays.

ADME Properties : Computational modeling or in vitro studies to assess solubility, plasma stability, and membrane permeability.

Synthetic Optimization : Scalability of isochroman precursor synthesis (e.g., via air-oxidative fragmentation, as in ).

Biological Activity

2-[(3-Methyl-1-oxo-isochroman-3-carbonyl)-amino]-benzoic acid methyl ester, also referred to as a derivative of isochroman, has garnered attention for its potential biological activities. This compound is characterized by a complex structure that includes both isochroman and benzoic acid moieties, which may contribute to its pharmacological properties.

Chemical Structure

The chemical formula for this compound is C18H17NO5C_{18}H_{17}NO_5 and its structure can be depicted as follows:

Structure C18H17NO5\text{Structure }\text{C}_{18}\text{H}_{17}\text{N}\text{O}_{5}

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative stress. Studies have shown that derivatives of isochroman can inhibit lipid peroxidation and enhance cellular antioxidant defenses .
  • Anti-inflammatory Properties : It has been reported that this compound can reduce inflammation by inhibiting pro-inflammatory cytokines. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .
  • Antimicrobial Effects : Preliminary studies suggest that this compound exhibits antibacterial and antifungal properties, making it a candidate for further exploration in treating infections .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antioxidant Study :
    • A study evaluated the antioxidant capacity using DPPH and ABTS assays, showing significant inhibition of free radicals at concentrations as low as 10 µM. The IC50 values were comparable to well-known antioxidants like ascorbic acid .
  • Anti-inflammatory Mechanism :
    • In vitro experiments demonstrated that the compound reduced the expression of COX-2 and iNOS in macrophages stimulated with LPS, indicating its potential role in modulating inflammatory pathways .
  • Antimicrobial Testing :
    • The compound was tested against various bacterial strains (e.g., E. coli, S. aureus) and fungal species (e.g., C. albicans). Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against S. aureus, highlighting its potential as an antimicrobial agent .

Comparative Table of Biological Activities

Activity TypeAssay MethodResultReference
AntioxidantDPPH/ABTSIC50 = 10 µM
Anti-inflammatoryCOX-2/iNOS ExpressionReduced expression
AntimicrobialMIC TestingMIC = 50 µg/mL (S. aureus)

Q & A

Basic: What are the key considerations for synthesizing 2-[(3-Methyl-1-oxo-isochroman-3-carbonyl)-amino]-benzoic acid methyl ester?

Methodological Answer:
Synthesis typically involves multi-step organic reactions, such as coupling the isochroman-3-carbonyl moiety to the benzoic acid methyl ester backbone. Critical parameters include:

  • Temperature control : Exothermic reactions may require cooling to prevent side reactions (e.g., hydrolysis of esters).
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) are often used to stabilize intermediates.
  • Reaction monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy are essential to track reaction progress and confirm intermediate formation .
  • Protecting groups : Temporary protection of reactive functional groups (e.g., amines) may be necessary to avoid undesired cross-reactivity .

Basic: What purification techniques are effective for isolating this compound?

Methodological Answer:

  • Column chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate impurities based on polarity differences .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to achieve high-purity crystals. Monitor melting points (e.g., 139.5–140°C for structurally related compounds) to confirm purity .
  • HPLC : For advanced purification, reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases can resolve closely related byproducts .

Basic: How is the compound’s structure validated post-synthesis?

Methodological Answer:

  • NMR spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 6.5–8.5 ppm), ester methyl groups (δ 3.6–3.8 ppm), and amide NH signals (δ 8.0–10.0 ppm).
    • ¹³C NMR : Confirm carbonyl groups (e.g., ester C=O at ~165–175 ppm, amide C=O at ~170 ppm) .
  • IR spectroscopy : Detect characteristic stretches (e.g., C=O at ~1700 cm⁻¹, N-H at ~3300 cm⁻¹) .
  • X-ray crystallography : Resolve 3D structure for absolute configuration verification, particularly for chiral centers .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

  • Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions .
  • Kinetic studies : Use in-situ FTIR or Raman spectroscopy to monitor reaction rates and identify bottlenecks (e.g., slow amide bond formation) .
  • Solvent effects : Test solvent polarity (e.g., switch from THF to DMF) to stabilize transition states and reduce side reactions .

Advanced: What computational approaches elucidate the compound’s physicochemical properties?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate dipole moments, HOMO-LUMO gaps, and charge distribution to predict solvatochromic behavior and reactivity .
  • Molecular dynamics simulations : Study solvation effects in polar/non-polar solvents to guide solubility optimization .
  • Docking studies : Model interactions with biological targets (e.g., enzymes) to rationalize observed bioactivity .

Advanced: How can researchers evaluate the compound’s potential bioactivity?

Methodological Answer:

  • Antimicrobial assays : Use broth microdilution (CLSI guidelines) to determine MIC/MBC against Gram-positive/negative bacteria and fungi .
  • Enzyme inhibition studies : Perform kinetic assays (e.g., fluorometric or colorimetric) to assess inhibition of target enzymes (e.g., proteases, kinases) .
  • Cytotoxicity screening : Test against mammalian cell lines (e.g., HEK293) via MTT assays to establish selectivity indices .

Advanced: How should researchers address contradictory data in synthesis yields or bioactivity?

Methodological Answer:

  • Root-cause analysis : Compare reaction setups (e.g., impurity profiles via LC-MS) to identify variables like trace metal contamination or moisture sensitivity .
  • Reproducibility protocols : Standardize reagent sources (e.g., anhydrous solvents) and validate equipment (e.g., calibrate temperature probes) .
  • Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., higher yields in inert atmospheres) .

Advanced: What reaction mechanisms govern the compound’s functional group transformations?

Methodological Answer:

  • Amide hydrolysis : Under acidic/basic conditions, the amide bond may cleave via nucleophilic attack; monitor pH to control degradation .
  • Ester reduction : Use LiAlH₄ or NaBH₄ to reduce the methyl ester to a primary alcohol, optimizing stoichiometry to avoid over-reduction .
  • Electrophilic substitution : The benzoic acid ring can undergo nitration or halogenation; direct substituents using directing groups (e.g., meta-directing carbonyls) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3-Methyl-1-oxo-isochroman-3-carbonyl)-amino]-benzoic acid methyl ester
Reactant of Route 2
2-[(3-Methyl-1-oxo-isochroman-3-carbonyl)-amino]-benzoic acid methyl ester

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